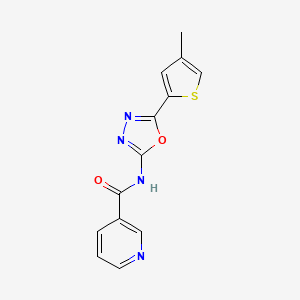
1-N-(pyrimidin-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(pyrimidin-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C10H10N4 It is a derivative of benzene and pyrimidine, characterized by the presence of a pyrimidinyl group attached to a benzene ring through a diamine linkage
Applications De Recherche Scientifique
1-N-(pyrimidin-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to act as a catalyst in copper-based atom transfer radical polymerizations (atrp) of methyl methacrylate (mma) and styrene (s) .
Mode of Action
1-N-(pyrimidin-2-yl)benzene-1,4-diamine interacts with its targets by acting as a catalyst in Cu-based ATRP . The compound forms a complex with copper (I) centers, which are readily oxidized . This interaction facilitates the polymerization process .
Biochemical Pathways
The compound affects the polymerization pathway of MMA and styrene . It helps maintain a low radical concentration throughout the polymerizations, indicating good control over the ATRP process .
Pharmacokinetics
The compound is known to be stable at room temperature .
Result of Action
The action of this compound results in the successful polymerization of MMA and styrene . The molecular weights of the resulting polymers increase linearly with conversion .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound forms a brownish dark green heterogeneous mixture at 90 °C with CuCl, BPEBD, EBiB, MMA, and toluene .
Analyse Biochimique
Biochemical Properties
It is known that pyridine-based ligands, such as this compound, have both sigma electron-donating ability and pi electron-accepting ability This allows them to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Given its ability to form stable complexes with various metals , it may influence cell function by interacting with metal-dependent enzymes or proteins This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a pyridine-based ligand, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has a melting point of 270-271°C , suggesting it is stable at room temperature
Metabolic Pathways
Given its ability to form stable complexes with various metals , it may interact with enzymes or cofactors involved in metal-dependent metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(pyrimidin-2-yl)benzene-1,4-diamine typically involves the reaction of pyrimidine derivatives with benzene-1,4-diamine. One common method includes the condensation of 2-aminopyrimidine with 1,4-diaminobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-N-(pyrimidin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzene or pyrimidine compounds .
Comparaison Avec Des Composés Similaires
1-N-(pyridin-2-yl)benzene-1,4-diamine: Similar structure but with a pyridine ring instead of pyrimidine.
1-N-(pyrimidin-4-yl)benzene-1,4-diamine: Similar structure but with the pyrimidine group attached at a different position.
N,N’-Bis(pyridin-2-ylmethylene)benzene-1,4-diamine: A related compound with two pyridine groups attached to the benzene ring.
Uniqueness: 1-N-(pyrimidin-2-yl)benzene-1,4-diamine is unique due to the specific positioning of the pyrimidine group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Propriétés
IUPAC Name |
4-N-pyrimidin-2-ylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQBEVWFZKHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743449-54-9 |
Source


|
| Record name | 1-N-(pyrimidin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)



![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)
![7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2849594.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849595.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/no-structure.png)

